GFH018

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

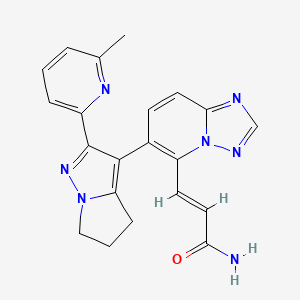

Structure

2D Structure

3D Structure

特性

分子式 |

C21H19N7O |

|---|---|

分子量 |

385.4 g/mol |

IUPAC名 |

(E)-3-[6-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyridin-5-yl]prop-2-enamide |

InChI |

InChI=1S/C21H19N7O/c1-13-4-2-5-15(25-13)21-20(17-6-3-11-27(17)26-21)14-7-10-19-23-12-24-28(19)16(14)8-9-18(22)29/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,22,29)/b9-8+ |

InChIキー |

FSQGWBXWGNWEAV-CMDGGOBGSA-N |

異性体SMILES |

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)/C=C/C(=O)N |

正規SMILES |

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)C=CC(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

GFH018: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is an orally bioavailable small molecule inhibitor targeting the transforming growth factor-beta receptor 1 (TGF-βRI).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] In the context of cancer, this pathway is often deregulated, contributing to tumor growth, invasion, and suppression of the anti-tumor immune response.[1][2] this compound's targeted inhibition of TGF-βRI presents a promising therapeutic strategy for a variety of solid tumors. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its molecular interactions, cellular effects, and the experimental basis for these findings.

Core Mechanism of Action

This compound functions as a potent and selective, ATP-competitive inhibitor of TGF-βRI kinase.[3] By binding to TGF-βRI, this compound blocks the TGF-β-induced phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[2][4] This disruption of the canonical TGF-β signaling cascade is the central tenet of its anti-cancer activity.

Signaling Pathway

The binding of the TGF-β ligand to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. The activated TGF-βRI then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in a wide array of cellular processes that can promote tumorigenesis. This compound intervenes at the initial phosphorylation step, preventing the activation of the entire downstream pathway.

References

GFH018: A Technical Guide to its Therapeutic Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is an orally bioavailable, potent, and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5). Developed by GenFleet Therapeutics, this compound is currently in clinical development for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the therapeutic target of this compound, its mechanism of action, and the preclinical and clinical data supporting its development.

Therapeutic Target: Transforming Growth Factor-Beta Receptor 1 (TGF-βR1/ALK5)

The primary therapeutic target of this compound is the serine/threonine kinase domain of TGF-βR1. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. In the context of cancer, this pathway is known to have a dual role. While it can act as a tumor suppressor in the early stages of cancer, in advanced malignancies, TGF-β signaling often promotes tumor progression, invasion, metastasis, and immunosuppression.[1]

This compound acts as an ATP-competitive inhibitor of TGF-βR1, effectively blocking the initiation of the downstream signaling cascade.

Mechanism of Action

Upon binding of the TGF-β ligand to its type II receptor (TGF-βRII), TGF-βR1 is recruited and phosphorylated, leading to its activation. Activated TGF-βR1 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it regulates the transcription of target genes involved in a wide array of cellular processes that contribute to tumorigenesis.

This compound, by inhibiting the kinase activity of TGF-βR1, prevents the phosphorylation of SMAD2 and SMAD3. This action halts the signaling cascade, thereby inhibiting the pro-oncogenic effects of TGF-β in the tumor microenvironment.[1] Preclinical studies have demonstrated that this compound effectively inhibits TGF-β-induced SMAD phosphorylation.[1]

Signaling Pathway

Quantitative Data

In Vitro Activity

| Parameter | Target | Value | Cell Line/System |

| IC50 | TGF-βR1 Kinase | 70.5 nM | Biochemical Assay |

| IC50 | Cell Proliferation | 725 nM | NIH3T3 |

Clinical Pharmacokinetics (Phase I, Monotherapy)

| Parameter | Value | Dose Range |

| Half-life (t1/2) | 2.25 - 8.60 hours | 5 - 85 mg |

| Time to Maximum Concentration (Tmax) | 0.50 - 0.96 hours | 5 - 85 mg |

| Dose Proportionality | Linear | 5 - 85 mg |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary to GenFleet Therapeutics. However, based on published literature, the following are representative methodologies for the key experiments conducted.

TGF-βR1 Kinase Inhibition Assay (Biochemical)

A representative protocol for an in vitro kinase assay to determine the IC50 of an inhibitor against TGF-βR1 would be as follows:

-

Reagents and Materials: Recombinant human TGF-βR1 kinase domain, biotinylated peptide substrate, ATP, kinase buffer, and a detection system (e.g., luminescence-based).

-

Procedure: a. A dilution series of this compound is prepared. b. The TGF-βR1 enzyme, peptide substrate, and this compound are incubated in a kinase reaction buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular SMAD Phosphorylation Assay (Western Blot)

This assay is used to assess the ability of this compound to inhibit TGF-β-induced SMAD phosphorylation in a cellular context.

-

Cell Culture: A suitable cell line (e.g., HaCaT keratinocytes) is cultured to sub-confluency.

-

Treatment: Cells are serum-starved and then pre-incubated with varying concentrations of this compound for a defined period. Subsequently, cells are stimulated with a recombinant TGF-β ligand.

-

Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.

-

Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. b. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3. c. Following washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP). d. The signal is detected using a chemiluminescent substrate.

-

Analysis: The band intensities for phosphorylated SMAD2/3 are normalized to the total SMAD2/3 levels to determine the extent of inhibition.

In Vivo Tumor Growth Inhibition Studies

Syngeneic mouse models are commonly used to evaluate the anti-tumor efficacy of immunomodulatory agents like this compound.

-

Animal Model: A suitable mouse strain (e.g., BALB/c) is inoculated with a syngeneic tumor cell line (e.g., CT26 colon carcinoma).

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound monotherapy, and potentially combination therapy with an immune checkpoint inhibitor). This compound is typically administered orally at various dose levels and schedules.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group.

Experimental and Logical Workflows

Kinase Inhibitor Discovery and Preclinical Development Workflow

References

GFH018: A Potent and Selective TGF-β Receptor I Kinase Inhibitor for Oncological Research and Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of various pathologies, including cancer. In the tumor microenvironment, TGF-β signaling promotes tumor progression, metastasis, and immunosuppression. Consequently, inhibiting this pathway has emerged as a promising therapeutic strategy. GFH018 is a novel, orally bioavailable small molecule inhibitor that potently and selectively targets the TGF-β receptor I (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5). This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, offering a valuable resource for researchers and drug developers in the field of oncology.

Introduction to the TGF-β Signaling Pathway and its Role in Cancer

The TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGF-βRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the TGF-β type I receptor (TGF-βRI), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it regulates the transcription of target genes involved in a wide array of cellular functions, including cell cycle control, apoptosis, differentiation, epithelial-mesenchymal transition (EMT), angiogenesis, and immune regulation.

In the context of cancer, the TGF-β pathway exhibits a dual role. In the early stages of tumorigenesis, it can act as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in advanced cancers, tumor cells often become resistant to the cytostatic effects of TGF-β. Instead, the pathway is co-opted to promote tumor progression by enhancing invasion, metastasis, angiogenesis, and by creating an immunosuppressive tumor microenvironment. This is achieved, in part, by promoting the differentiation of regulatory T cells (Tregs) and M2-polarized macrophages, which suppress anti-tumor immune responses.

This compound: A Selective Inhibitor of TGF-βRI

This compound is a potent and selective, ATP-competitive inhibitor of the TGF-βRI kinase.[1] Its targeted action blocks the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling cascade.

Biochemical and Cellular Potency

Preclinical studies have demonstrated the potent inhibitory activity of this compound against TGF-βRI and its downstream effects on cell proliferation.

| Parameter | Value | Cell Line/System | Reference |

| TGF-βRI (ALK5) Kinase IC50 | 70.5 nM | Biochemical Assay | [2] |

| NIH3T3 Cell Proliferation IC50 | 725 nM | NIH3T3 cells |

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in various preclinical models, demonstrating its potential as both a monotherapy and in combination with immunotherapy.

Inhibition of SMAD Phosphorylation

This compound effectively inhibits the TGF-β-induced phosphorylation of SMAD proteins, a key step in the signaling pathway.

Anti-Migratory and Anti-Angiogenic Effects

TGF-β signaling is a known driver of cell migration and angiogenesis, processes crucial for tumor invasion and metastasis. Preclinical data indicates that this compound can effectively inhibit these processes.

In Vivo Anti-Tumor Activity

In syngeneic mouse tumor models, this compound has demonstrated significant anti-tumor efficacy, both as a single agent and in combination with anti-PD-(L)1 antibodies.[2] While specific tumor growth inhibition (TGI) percentages from these studies are not publicly available, the results have been described as "promising" and showing "synergistic effects".[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

TGF-βRI Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the TGF-βRI kinase.

Methodology:

-

Reagents: Recombinant human TGF-βRI kinase, kinase buffer, ATP, substrate peptide (e.g., a generic serine/threonine kinase substrate), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the TGF-βRI kinase, the substrate peptide, and the diluted this compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 1 hour. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for SMAD2/3 Phosphorylation

Objective: To assess the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation in cells.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HaCaT, A549) in 6-well plates and grow to 70-80% confluency.

-

Treatment: a. Serum-starve the cells for 4-6 hours. b. Pre-treat the cells with varying concentrations of this compound for 1 hour. c. Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 1 hour.

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467), total SMAD2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify the band intensities using densitometry software.

Cell Migration Assay (Transwell Assay)

Objective: To evaluate the effect of this compound on TGF-β-induced cell migration.

Methodology:

-

Cell Preparation: a. Culture cells to sub-confluency. b. Serum-starve the cells for 12-24 hours. c. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Assay Setup: a. Place 8.0 µm pore size Transwell inserts into a 24-well plate. b. In the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS or TGF-β1). c. In the upper chamber, add the cell suspension pre-treated with different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

-

Analysis: a. Remove the non-migrated cells from the upper surface of the insert with a cotton swab. b. Fix the migrated cells on the lower surface of the membrane with methanol. c. Stain the cells with 0.5% crystal violet. d. Elute the stain with a solubilization buffer. e. Quantify the migrated cells by measuring the absorbance of the eluted stain at 570 nm or by counting the stained cells in multiple fields under a microscope.

In Vitro Tube Formation Assay (Angiogenesis)

Objective: To assess the effect of this compound on the tube-forming ability of endothelial cells, a key step in angiogenesis.

Methodology:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.

-

Cell Seeding: a. Harvest human umbilical vein endothelial cells (HUVECs). b. Resuspend the HUVECs in a basal medium containing various concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF or TGF-β). c. Seed the HUVECs onto the Matrigel-coated wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.

-

Analysis: a. Visualize the formation of capillary-like structures (tubes) using a microscope. b. Capture images of the tube network. c. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-L1 antibody in an immunocompetent mouse model.

Methodology:

-

Animal Model: Use an appropriate strain of immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Tumor Cell Implantation: a. Subcutaneously inject a syngeneic tumor cell line (e.g., CT26 colon carcinoma or 4T1 breast cancer) into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment Groups: Randomize the mice into treatment groups: a. Vehicle control b. This compound monotherapy c. Anti-PD-L1 antibody monotherapy d. This compound and anti-PD-L1 antibody combination therapy

-

Dosing and Administration: a. Administer this compound orally at a predetermined dose and schedule. b. Administer the anti-PD-L1 antibody intraperitoneally at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the differences between the groups.

Visualizing the Mechanism and Workflow

TGF-β Signaling Pathway and this compound Inhibition

Caption: TGF-β signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Evaluating this compound In Vitro

References

Preclinical Efficacy of GFH018: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response. In the context of cancer, this pathway is often dysregulated, contributing to tumor growth, metastasis, and the suppression of anti-tumor immunity. This compound has been developed to counteract these effects by blocking the initial step in the TGF-β signaling cascade. This technical guide provides a comprehensive summary of the preclinical studies investigating the efficacy of this compound, including detailed experimental protocols and quantitative data, to support further research and development efforts.

Core Efficacy Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. These investigations have established its potency as a TGF-βRI inhibitor and its subsequent effects on cancer cells and the tumor microenvironment.

In Vitro Potency and Cellular Effects

This compound has shown significant inhibitory activity against TGF-βRI kinase and downstream signaling, as well as potent anti-proliferative effects in cellular assays.

| Parameter | Value | Description |

| TGF-βRI (ALK5) IC50 | 40 nM | Half-maximal inhibitory concentration against the isolated TGF-βRI kinase enzyme, indicating high-potency binding and inhibition. |

| NIH 3T3 Cell Proliferation IC50 | 0.73 µM | Half-maximal inhibitory concentration for the proliferation of NIH 3T3 fibroblast cells, demonstrating cellular activity. |

Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of TGF-βRI. This inhibition blocks the phosphorylation of downstream mediators, SMAD2 and SMAD3, which are essential for the transduction of TGF-β signals. The disruption of this pathway leads to a cascade of anti-tumorigenic effects.

GFH018 for Solid Tumor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a novel, orally administered small molecule inhibitor of the transforming growth factor-β receptor I (TGF-βRI).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and immune response.[3] In the context of advanced cancers, this pathway is often hijacked by tumors to promote metastasis, suppress anti-tumor immunity, and induce resistance to therapies.[1][3][4] this compound blocks TGF-β signal transduction, thereby inhibiting the progression and metastasis of solid tumors.[1] Preclinical and clinical studies have demonstrated its potential as both a monotherapy and in combination with immune checkpoint inhibitors.[5][6][7] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, clinical trial data, and relevant experimental protocols.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound is a highly potent and selective ATP-competitive inhibitor of TGF-βRI.[5] The canonical TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates TGF-βRI.[3] This activation of TGF-βRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[3][8] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in immunosuppression, epithelial-mesenchymal transition (EMT), angiogenesis, and fibrosis.[3][4]

By inhibiting the kinase activity of TGF-βRI, this compound effectively blocks the phosphorylation of SMAD2/3, thus abrogating the downstream signaling cascade.[1][8] Preclinical studies have shown that this compound can inhibit TGF-β-induced SMAD3 phosphorylation.[1] Furthermore, mechanistic studies have revealed that this compound can reactivate the immune system by blocking Treg- and M2 macrophage-mediated immunosuppression and also inhibit tumor vascular angiogenesis.[5]

Clinical Development: Phase I Monotherapy Study

A first-in-human, open-label, multicenter Phase I study (NCT05051241) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound monotherapy in patients with advanced solid tumors who have failed standard therapies.[1][9]

Study Design

The study utilized a modified 3+3 dose-escalation design, followed by a dose-expansion phase.[9] Fifty patients were enrolled across eight dose levels, from 5 mg to 85 mg, administered twice daily (BID) on a 14-days-on/14-days-off schedule in 28-day cycles.[1][10] A 7-days-on/7-days-off schedule for the 85 mg dose was also explored.[9]

Quantitative Data Summary

Table 1: Safety Profile - Treatment-Related Adverse Events (TRAEs) in ≥10% of Patients [9][10]

| Adverse Event | Any Grade (N=50) | Grade ≥3 (N=50) |

| AST Increased | 18% | 0% |

| Proteinuria | 14% | 2% |

| Anemia | 14% | 2% |

| ALT Increased | 12% | 0% |

Data presented as percentage of patients experiencing the event.

Table 2: Pharmacokinetics (PK) of this compound [9][10]

| Parameter | Value |

| Dose Range | 5 mg - 85 mg |

| Mean Half-life (t1/2) | 2.25 - 8.60 hours |

| PK Profile | Linear and dose-independent |

Table 3: Preliminary Efficacy of this compound Monotherapy [9]

| Clinical Outcome | Result (N=50) |

| Stable Disease (SD) | 18.0% (9 patients) |

| Tumor Shrinkage | 1 patient (thymic carcinoma) |

| Maximum Target Lesion Decrease | 18.4% |

Key Findings

This compound monotherapy demonstrated a favorable safety profile with no dose-limiting toxicities observed, and the maximum tolerated dose was not reached.[9][10] The most common TRAEs were generally low-grade.[9] The pharmacokinetic profile was linear and dose-independent.[9] Modest but promising signs of efficacy were observed, with 18% of patients achieving stable disease.[9] The recommended Phase II dose (RP2D) was determined to be 85 mg BID on a 14-days-on/14-days-off schedule.[9]

Combination Therapy: Phase Ib/II Study with an Anti-PD-1 Antibody

Given the immunomodulatory role of the TGF-β pathway, this compound was evaluated in combination with the anti-PD-1 antibody toripalimab in patients with recurrent/metastatic nasopharyngeal carcinoma (R/M NPC) in a Phase Ib/II study (NCT04914286).[7]

Quantitative Data Summary

Table 4: Efficacy of this compound in Combination with Toripalimab in R/M NPC [7]

| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) |

| All Patients (n=32) | 31.3% | 50.0% |

| ICI-naïve Patients (n=17) | 47.1% | 64.7% |

ICI: Immune Checkpoint Inhibitor

Key Findings

The combination of this compound and toripalimab showed promising anti-tumor activity, particularly in patients who had not previously received immune checkpoint inhibitors.[7] The safety profile of the combination was manageable.[7] These results suggest a synergistic effect between TGF-βRI inhibition and PD-1 blockade.[11]

Experimental Protocols

Clinical Study Methodology (Phase I Monotherapy)

-

Study Design: Open-label, multicenter, modified 3+3 dose-escalation followed by dose expansion.[9]

-

Patient Population: Adults with advanced solid tumors who have failed standard of care.[10]

-

Intervention: this compound administered orally, twice daily, at doses ranging from 5 mg to 85 mg. The primary dosing schedule was 14 days on, 14 days off.[10]

-

Assessments:

-

Safety: Monitored for adverse events, graded according to NCI-CTCAE v5.0. Dose-limiting toxicities were evaluated during the first cycle.[9]

-

Pharmacokinetics: Blood samples were collected at various time points to determine the PK profile using a noncompartmental method.[10]

-

Efficacy: Tumor responses were evaluated every 8 weeks using RECIST 1.1 criteria.[11]

-

Biomarkers: Blood samples were collected for the analysis of serum TGF-β1 levels and phosphorylated SMAD2 in peripheral blood mononuclear cells (PBMCs).[8]

-

Representative Preclinical Experimental Protocols

Detailed protocols for the specific preclinical studies conducted on this compound are not publicly available. The following are representative methodologies for the types of experiments cited in the literature.

In Vitro TGF-βRI Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TGF-βRI kinase activity.

-

Materials: Recombinant human TGF-βRI kinase domain, substrate peptide (e.g., a generic kinase substrate or a SMAD-derived peptide), ATP, this compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a multi-well plate, combine the TGF-βRI kinase, substrate peptide, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature for a specified time (e.g., 60 minutes at 30°C).

-

Stop the reaction and measure the kinase activity using the chosen detection system, which typically quantifies the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell-Based SMAD Phosphorylation Inhibition Assay

-

Objective: To assess the ability of this compound to inhibit TGF-β-induced SMAD phosphorylation in a cellular context.

-

Materials: A suitable cell line that responds to TGF-β (e.g., HaCaT keratinocytes), cell culture medium, recombinant human TGF-β1, this compound, lysis buffer, and antibodies for Western blotting (anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control like anti-GAPDH).

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a fixed concentration of TGF-β1 for a short duration (e.g., 30-60 minutes).

-

Lyse the cells and collect the protein lysates.

-

Perform Western blotting to detect the levels of phosphorylated SMAD2/3 and total SMAD2/3.

-

Quantify the band intensities and normalize the phosphorylated SMAD levels to the total SMAD and loading control levels.

-

Syngeneic Mouse Model for Combination Therapy Evaluation

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.

-

Materials: Immunocompetent mice (e.g., C57BL/6 or BALB/c), a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer), this compound, an anti-mouse PD-1 antibody, and an isotype control antibody.

-

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and this compound plus anti-PD-1 antibody.

-

Administer treatments according to a defined schedule (e.g., this compound orally daily, anti-PD-1 antibody intraperitoneally twice a week).

-

Measure tumor volumes regularly (e.g., 2-3 times per week) with calipers.

-

At the end of the study, tumors and other tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry of immune cell populations or immunohistochemistry.

-

Conclusion

This compound is a promising TGF-βRI inhibitor with a well-defined mechanism of action and a favorable safety profile. Clinical data has demonstrated its potential as a monotherapy and in combination with immune checkpoint inhibitors for the treatment of advanced solid tumors. Further clinical investigation is ongoing to fully elucidate its therapeutic benefits in various cancer types. The information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the continued exploration of this compound and the broader field of TGF-β-targeted cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 4. image.campushomepage.com [image.campushomepage.com]

- 5. oncodesign-services.com [oncodesign-services.com]

- 6. Profiling of syngeneic mouse HCC tumor models as a framework to understand anti–PD-1 sensitive tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. First-in-human study of this compound, a small molecule inhibitor of transforming growth factor-β receptor I inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. In Silico–Designed TGFβRI/TGFβRII Receptor Complex Peptide Inhibitors Exhibit Biological Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Anti-Tumor Activity of GFH018: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a novel, orally bioavailable small molecule inhibitor of the transforming growth factor-beta receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response. In the context of cancer, this pathway is often dysregulated, contributing to tumor progression, metastasis, and the suppression of anti-tumor immunity.[1][2] this compound has demonstrated significant anti-tumor activity in preclinical in vivo models, both as a monotherapy and in combination with immune checkpoint inhibitors. This technical guide provides a comprehensive overview of the in vivo anti-tumor efficacy of this compound, detailing experimental methodologies, summarizing key quantitative data, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound selectively inhibits TGF-βRI, a key kinase in the TGF-β signaling cascade. In advanced tumors, the overexpression of TGF-β promotes an immunosuppressive tumor microenvironment (TME). This compound blocks the transduction of these immunosuppressive signals.[2] This inhibition leads to the reactivation of the immune system by impeding the activity of regulatory T cells (Tregs) and M2 macrophages, which are known to suppress anti-tumor immune responses.[3] Furthermore, this compound has been shown to inhibit tumor vascular angiogenesis, a critical process for tumor growth and metastasis.[3] By mitigating TGF-β-mediated immunosuppression, this compound enhances the host's anti-tumor immunity, leading to a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.

Below is a diagram illustrating the signaling pathway targeted by this compound.

In Vivo Anti-Tumor Activity

Preclinical studies in various murine syngeneic tumor models have demonstrated the potent anti-tumor efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents.

Monotherapy Studies

This compound has shown significant tumor growth inhibition in multiple mouse syngeneic models.[1]

Table 1: Summary of this compound Monotherapy In Vivo Efficacy

| Animal Model | Tumor Type | Dosing Regimen (this compound) | Key Findings |

| H22 Mouse Model | Hepatocellular Carcinoma | [Data not available in provided abstracts] | Moderate in vivo anti-tumor activity. |

| Murine Tumor Models | Various Solid Tumors | [Data not available in provided abstracts] | Suppressed tumor growth and potent inhibition of cancer cell migration.[3] |

Combination Therapy Studies

The anti-tumor activity of this compound is significantly enhanced when used in combination with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies.[1] This synergistic effect is attributed to the complementary mechanisms of relieving immunosuppression in the tumor microenvironment.

Table 2: Summary of this compound Combination Therapy In Vivo Efficacy

| Animal Model | Tumor Type | Combination Agent | Dosing Regimen | Key Findings |

| CT26 Mouse Model | Colon Carcinoma | Anti-PD-L1 Antibody | [Data not available in provided abstracts] | Synergistic effect in inhibiting tumor growth. |

| Murine Tumor Models | Various Solid Tumors | Anti-PD-(L)1 Antibody | [Data not available in provided abstracts] | Demonstrated synergistic effects in tumor growth inhibition.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to evaluate the in vivo anti-tumor activity of this compound.

Syngeneic Mouse Models

1. Cell Lines and Culture:

-

Murine cancer cell lines such as H22 (hepatocellular carcinoma) and CT26 (colon carcinoma) are cultured under standard conditions.

2. Animal Husbandry:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6) are housed in a pathogen-free environment with ad libitum access to food and water.

3. Tumor Implantation:

-

A specific number of tumor cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of each mouse.

4. Treatment Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

-

This compound is typically administered orally (p.o.) at specified doses and schedules.

-

For combination studies, the anti-PD-1/PD-L1 antibody is administered intraperitoneally (i.p.) at its effective dose and schedule.

-

The vehicle control group receives the same formulation without the active compound.

5. Endpoint Analysis:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.

-

Body weight is monitored as an indicator of general health and toxicity.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or flow cytometry, to assess changes in the tumor microenvironment (e.g., infiltration of immune cells).

-

Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

The workflow for a typical in vivo efficacy study is depicted in the diagram below.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its biological effect.

-

Pharmacokinetics: Preclinical studies in mice, rats, and dogs have shown that this compound is rapidly absorbed following oral administration and exhibits high oral bioavailability.[1]

-

Pharmacodynamics: In mouse H22 models, a correlation was observed between the concentration of this compound and the inhibition of pSMAD3, a downstream effector of the TGF-β pathway. Efficacy was observed with approximately 50% inhibition of pSMAD3 at a concentration of 125 ng/ml one hour after dosing.

The logical relationship between the mechanism of action, experimental validation, and the resulting anti-tumor effect is outlined below.

Conclusion

This compound is a promising TGF-βRI inhibitor with demonstrated in vivo anti-tumor activity. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors, positions it as a valuable candidate for further development in the treatment of solid tumors. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. Further investigation into optimal dosing strategies and combination partners will be crucial in realizing the full clinical utility of this novel agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. GenFleet Therapeutics to Present Data from Phase I Trial of this compound Monotherapy at the 2022 European Society for Medical Oncology Annual Meeting [prnewswire.com]

- 3. Discovery of a Selective, Novel TGF-βR1 Inhibitor this compound for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a small molecular inhibitor targeting TGF-βRI kinase, in patients with advanced solid tumors: final results of the phase I study. - ASCO [asco.org]

In-Depth Technical Guide: GFH018's Modulation of the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a novel, orally administered small molecule inhibitor that selectively targets the transforming growth factor-beta receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response. In the context of advanced cancers, this pathway is often hijacked by tumors to create an immunosuppressive tumor microenvironment (TME), thereby promoting tumor growth, metastasis, and resistance to therapy.[2][3] this compound, by blocking TGF-βRI kinase activity, aims to reverse these immunosuppressive effects and restore anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound's impact on the TME, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

This compound is an ATP-competitive inhibitor of TGF-βRI, effectively blocking the downstream signaling cascade.[4] The canonical TGF-β pathway is initiated by the binding of TGF-β ligands to the TGF-β receptor II (TGF-βRII), which then recruits and phosphorylates TGF-βRI. This activation of TGF-βRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in immunosuppression and other pro-tumorigenic processes.[5] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of SMAD proteins induced by TGF-β.[6]

Impact on the Tumor Microenvironment

The immunosuppressive TME is a major barrier to effective cancer therapy. This compound has been shown in preclinical models to remodel the TME by targeting several key components:

Reversal of Immune Suppression

-

Inhibition of Regulatory T cells (Tregs): Tregs are a subset of T cells that suppress the activity of effector T cells, thereby dampening the anti-tumor immune response. TGF-β is a key cytokine involved in the differentiation and function of Tregs. Preclinical studies have shown that this compound can inhibit the in vitro induction of Treg cells.[6]

-

Repolarization of Macrophages: Tumor-associated macrophages (TAMs) often adopt an M2-like phenotype, which is associated with tumor promotion and immunosuppression. This compound has been demonstrated to reverse the M2 phenotype to a pro-inflammatory M1-like phenotype, which is capable of promoting anti-tumor immunity.[6] This repolarization leads to an increase in the production of pro-inflammatory cytokines.[6]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The TGF-β pathway is known to play a role in regulating angiogenesis. In vitro studies have demonstrated that this compound has a significant inhibitory effect on angiogenesis in tube formation assays.[6]

Quantitative Data from Preclinical and Clinical Studies

Preclinical In Vitro Activity

| Parameter | Value | Reference |

| TGF-βRI Kinase Inhibition (IC50) | 70.5 nM | [6] |

Phase I Clinical Trial (Monotherapy)

A first-in-human, open-label, multicenter Phase I study (NCT05051241) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound monotherapy in patients with advanced solid tumors.[2][7]

Patient Demographics and Dosing:

| Parameter | Value |

| Number of Patients | 50 |

| Dose Levels Evaluated | 5, 10, 20, 30, 40, 50, 65, and 85 mg BID (14 days on/14 days off) |

| Recommended Phase II Dose (RP2D) | 85 mg BID (14 days on/14 days off) |

Safety and Tolerability (Treatment-Related Adverse Events - TRAEs):

| Adverse Event (Any Grade) | Percentage of Patients |

| Proteinuria | 26.0% |

| AST Increased | 18.0% |

| Anemia | 14.0% |

| ALT Increased | 12.0% |

| GGT Increased | 10.0% |

| ALP Increased | 10.0% |

| LDH Increased | 10.0% |

Data from the Phase I study as of August 11, 2022.[8]

Preliminary Efficacy:

| Efficacy Endpoint | Result |

| Stable Disease (SD) | 9 patients (18.0%) |

| Disease Control Rate (DCR) at 85 mg | 25.0% |

| Tumor Shrinkage (Thymic Carcinoma) | One patient with a maximum target lesion decrease of 18.4% |

Data from the Phase I study.[2][8]

Experimental Protocols

In Vitro TGF-βRI Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TGF-βRI kinase.

Methodology: A standard in vitro kinase assay is performed using recombinant human TGF-βRI. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of this compound. The reaction is typically initiated by the addition of ATP, and the extent of phosphorylation is quantified, often using a luminescence-based method that measures the amount of ATP remaining in the well after the kinase reaction. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vitro Treg Induction and Suppression Assay

Objective: To assess the effect of this compound on the differentiation of naive T cells into Tregs and their suppressive function.

Methodology: Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs). These cells are then cultured in the presence of T-cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 antibodies) and TGF-β to induce their differentiation into Tregs. This compound is added at various concentrations to determine its effect on this process. The percentage of induced Tregs (typically identified by the expression of FoxP3) is measured by flow cytometry. For the suppression assay, the induced Tregs are co-cultured with dye-labeled effector T cells, and the proliferation of the effector T cells is measured to assess the suppressive function of the Tregs.

In Vitro Macrophage Polarization Assay

Objective: To determine the ability of this compound to reverse the M2-like phenotype of macrophages to an M1-like phenotype.

Methodology: Monocytes are isolated from PBMCs and differentiated into macrophages using M-CSF. These macrophages are then polarized to an M2 phenotype by treatment with IL-4 and IL-13. The M2 macrophages are subsequently treated with this compound. The expression of M1 (e.g., CD80, CD86, HLA-DR) and M2 (e.g., CD163, CD206) surface markers is analyzed by flow cytometry. The production of pro-inflammatory (M1-associated, e.g., TNF-α, IL-12) and anti-inflammatory (M2-associated, e.g., IL-10) cytokines in the culture supernatant is measured by ELISA or multiplex bead array.

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To evaluate the anti-angiogenic activity of this compound.

Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a basement membrane matrix (e.g., Matrigel) in the presence of various concentrations of this compound. After an incubation period (typically 6-24 hours), the formation of capillary-like tube structures is observed and quantified by microscopy. Parameters such as the number of nodes, number of junctions, and total tube length are measured using image analysis software.

Syngeneic Mouse Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone and in combination with other immunotherapies.

Methodology: Immunocompetent mice (e.g., BALB/c) are subcutaneously inoculated with a syngeneic tumor cell line (e.g., CT26 colon carcinoma).[9][10] Once tumors reach a palpable size, mice are randomized into treatment groups and treated with vehicle control, this compound, an immune checkpoint inhibitor (e.g., anti-PD-L1), or a combination of this compound and the checkpoint inhibitor. Tumor growth is monitored regularly by caliper measurements. At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry or flow cytometry to assess changes in the tumor microenvironment, such as immune cell infiltration and cytokine profiles.

Conclusion

This compound is a promising TGF-βRI inhibitor that has demonstrated the ability to modulate the tumor microenvironment by reversing immunosuppression and inhibiting angiogenesis in preclinical models. Early clinical data from the Phase I monotherapy trial suggest a manageable safety profile and preliminary signs of anti-tumor activity in patients with advanced solid tumors. The ongoing and future clinical studies of this compound in combination with immune checkpoint inhibitors will be critical in further elucidating its therapeutic potential in oncology. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this compound on the tumor microenvironment.

References

- 1. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]

- 2. First-in-human study of this compound, a small molecule inhibitor of transforming growth factor-β receptor I inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Selective, Novel TGF-βR1 Inhibitor this compound for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a small molecular inhibitor targeting TGF-βRI kinase, in patients with advanced solid tumors: final results of the phase I study. - ASCO [asco.org]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. The effect of CT26 tumor-derived TGF-β on the balance of tumor growth and immunity - PMC [pmc.ncbi.nlm.nih.gov]

GFH018: A Potent and Selective TGF-β Receptor I Kinase Inhibitor for Oncological Research and Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of cellular processes that can paradoxically act as both a tumor suppressor and a promoter of tumor progression. In advanced cancers, overexpression of TGF-β is often associated with epithelial-to-mesenchymal transition, angiogenesis, and suppression of the anti-tumor immune response. GFH018 is a novel, orally bioavailable small molecule inhibitor of the TGF-β receptor I (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5). By selectively targeting and inhibiting TGF-βRI, this compound effectively blocks the downstream phosphorylation of SMAD proteins, thereby disrupting the canonical TGF-β signaling cascade. This guide provides a comprehensive overview of the preclinical and clinical data available for this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Inhibition of SMAD Phosphorylation

This compound is an ATP-competitive inhibitor of the TGF-βRI kinase. The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. The activated TGF-βRI then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell growth, differentiation, and immune response. This compound selectively binds to the kinase domain of TGF-βRI, preventing the phosphorylation of SMAD2 and SMAD3 and thereby inhibiting the entire downstream signaling cascade.[1][2]

Quantitative Data Presentation

Preclinical Activity and Selectivity

This compound has demonstrated potent and selective inhibition of TGF-βRI kinase activity. Preclinical studies have quantified its inhibitory concentration and selectivity against other kinases, such as p38α.

| Parameter | Value | Notes | Reference |

| IC50 (TGF-βRI/ALK5) | 40 nM | In vitro kinase assay. | [3] |

| Selectivity | >60-fold vs. p38α | Demonstrates selectivity for TGF-βRI over other kinases. | [3] |

| Cellular IC50 (NIH 3T3) | 0.73 µM | Inhibition of cell proliferation. | [3] |

Clinical Pharmacokinetics (Phase I Monotherapy)

A first-in-human, open-label, multicenter Phase I study was conducted in patients with advanced solid tumors to evaluate the safety, tolerability, and pharmacokinetics of this compound.[2][4]

| Parameter | Value | Dose Range | Reference |

| Tmax (median) | 0.50 - 0.96 h | 5 - 85 mg | [4][5] |

| T1/2 (mean) | 4.08 - 10.92 h | 5 - 85 mg | [4][5] |

| Pharmacokinetics | Linear and dose-independent | 5 - 85 mg | [2] |

Clinical Efficacy (Phase I Monotherapy)

The Phase I monotherapy trial showed preliminary anti-tumor activity in heavily pretreated patients with advanced solid tumors.[2][4][6]

| Endpoint | Value | Patient Population | Reference |

| Stable Disease (SD) | 18.0% (9/50 patients) | Advanced solid tumors | [1][2][7] |

| Tumor Shrinkage | 18.4% decrease in one patient | Thymic carcinoma | [1][5][7] |

| Disease Control Rate (DCR) | 25.0% | 85 mg BID, 14d-on/14d-off cohort | [4][5] |

Clinical Efficacy (Phase Ib/II Combination Therapy with Toripalimab)

A Phase Ib/II study evaluated this compound in combination with the anti-PD-1 antibody toripalimab in patients with recurrent/metastatic nasopharyngeal carcinoma (R/M NPC).

| Endpoint | Value | Patient Subgroup | Reference |

| Overall Response Rate (ORR) | 31.3% | All evaluable patients (n=32) | [8] |

| Disease Control Rate (DCR) | 50% | All evaluable patients (n=32) | [8] |

| ORR | 47.1% | ICI-naïve patients (n=17) | [8] |

| DCR | 64.7% | ICI-naïve patients (n=17) | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of TGF-β signaling inhibitors like this compound.

TGF-βRI Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of TGF-βRI.

-

Materials:

-

Recombinant human TGF-βRI (ALK5)

-

Kinase substrate (e.g., casein or a specific peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well plates

-

-

Protocol:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add 1 µL of the this compound dilution or DMSO vehicle control.

-

Add 2 µL of recombinant TGF-βRI enzyme to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60-120 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Western Blot for Phospho-SMAD2/3

This method is used to assess the inhibition of TGF-β-induced SMAD2 and SMAD3 phosphorylation in a cellular context.

-

Materials:

-

Cell line responsive to TGF-β (e.g., HaCaT, A549, or NIH 3T3)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed cells in culture plates and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for 4-16 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the level of SMAD phosphorylation relative to the total SMAD and loading control.

-

SMAD-Binding Element (SBE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the SMAD pathway.

-

Materials:

-

HEK293T or another easily transfectable cell line

-

SBE4-Luciferase reporter plasmid (contains SMAD binding elements driving firefly luciferase expression)

-

Renilla luciferase plasmid (for transfection normalization)

-

Transfection reagent

-

Recombinant human TGF-β1

-

This compound

-

Dual-Luciferase Reporter Assay System (Promega)

-

-

Protocol:

-

Co-transfect the cells with the SBE4-Luciferase and Renilla luciferase plasmids.

-

After 24 hours, pre-treat the cells with different concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of inhibition of TGF-β-induced luciferase activity by this compound.

-

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

-

Tumor cell line (e.g., H22 murine hepatocarcinoma or CT26 murine colon carcinoma)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., once or twice daily). The control group receives the vehicle.

-

For combination studies, a second agent (e.g., an anti-PD-1/PD-L1 antibody) is administered according to its established protocol.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pSMAD).

-

Conclusion

This compound is a potent and selective inhibitor of TGF-βRI that effectively blocks SMAD phosphorylation and downstream signaling. Preclinical data demonstrate its anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors. Early clinical data in patients with advanced solid tumors have shown a favorable safety profile and preliminary signs of efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other TGF-β pathway inhibitors. Further clinical studies are warranted to fully elucidate the role of this compound in the treatment of various cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. First-in-human study of this compound, a small molecule inhibitor of transforming growth factor-β receptor I inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TGF-βRI inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound, a small molecular inhibitor targeting TGF-βRI kinase, in patients with advanced solid tumors: final results of the phase I study. - ASCO [asco.org]

- 5. researchgate.net [researchgate.net]

- 6. GenFleet Therapeutics to Present Data from Phase I Trial of this compound Monotherapy at the 2022 European Society for Medical Oncology Annual Meeting [prnewswire.com]

- 7. researchgate.net [researchgate.net]

- 8. 2023 ASCO | Multi-center Data for Combination Study of GenFleet's this compound (TGF-β R1 inhibitor) with Anti-PD-1 Antibody Demonstrates Significant Potential to Enhance Efficacy of Immune Checkpoint Inhibitors among ICI-naïve Patients [prnewswire.com]

The Role of GFH018 in Regulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GFH018 is an orally bioavailable, potent, and selective small molecule inhibitor of the transforming growth factor-beta receptor 1 (TGF-βRI) kinase. By specifically targeting and blocking the TGF-β signaling pathway, this compound demonstrates a significant ability to modulate immune responses, particularly within the tumor microenvironment (TME). This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's immunoregulatory functions. Its primary effect lies in abrogating TGF-β-mediated immunosuppression, thereby enhancing anti-tumor immunity and showing synergistic effects with immune checkpoint inhibitors.

Introduction to this compound and the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] In the context of cancer, the TGF-β pathway is often dysregulated and plays a dual role. While it can act as a tumor suppressor in the early stages, in advanced cancers, it predominantly promotes tumor progression, metastasis, and immunosuppression.[1] Overexpression of TGF-β in the TME leads to the suppression of effector immune cells and the promotion of an immunosuppressive milieu, contributing to tumor evasion from immune surveillance.[3][4]

This compound is a novel inhibitor designed to counteract these effects. By inhibiting TGF-βRI, this compound blocks the downstream signaling cascade, thereby alleviating immunosuppression and promoting a robust anti-tumor immune response.[1][3][5]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the TGF-βRI kinase.[6] The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates TGF-βRI. This activation of TGF-βRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[1] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. Many of these genes are involved in immunosuppression.

This compound's inhibition of TGF-βRI kinase activity directly prevents the phosphorylation of SMAD2 and SMAD3, effectively halting the signal transduction cascade.[1][2] This blockade of TGF-β signaling leads to a reversal of its immunosuppressive effects within the TME.[3][6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the TGF-β signaling pathway.

Immunomodulatory Effects of this compound

Preclinical studies have demonstrated that this compound is a potent immune regulator with multifaceted effects on the TME.[2][4][6]

-

Inhibition of Regulatory T cells (Tregs): this compound has been shown to inhibit the in vitro induction of Tregs.[2][4] Tregs are a subset of T cells that suppress the activity of other immune cells and are often abundant in the TME, contributing to an immunosuppressive environment.

-

Macrophage Repolarization: this compound can reverse the phenotype of M2 macrophages to a pro-inflammatory M1 phenotype.[2][4] M2 macrophages are associated with tumor promotion and immunosuppression, while M1 macrophages have anti-tumor functions. This repolarization leads to increased production of pro-inflammatory cytokines.[2][4]

-

Enhancement of Cytotoxic T-lymphocyte (CTL) Response: By abrogating TGF-β-mediated immunosuppression, this compound promotes a CTL-mediated immune response against tumor cells, leading to tumor cell death.[3]

-

Synergy with Anti-PD-1/L1 Therapy: Preclinical and clinical findings indicate that TGF-β blockade can improve the response to anti-PD-1/L1 immunotherapy.[1] this compound has shown synergistic anti-tumor effects when used in combination with anti-PD-(L)1 antibodies in mouse syngeneic models.[2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Reference |

| TGF-βRI Kinase Inhibition IC50 | 70.5 nM | [2][4] |

Table 2: Pharmacokinetics of this compound in Phase I Monotherapy Trial

| Dose Range | Mean Half-life (t1/2) | Median Time to Max Concentration (Tmax) |

| 5 - 85 mg | 2.25 - 8.60 hours | 0.50 - 0.96 hours |

| Reference(s) | [1][7] | [7] |

Table 3: Clinical Efficacy of this compound Monotherapy in Phase I Trial (Advanced Solid Tumors)

| Endpoint | Value | Patient Population |

| Stable Disease (SD) | 18.0% (9/50 patients) | Advanced Solid Tumors |

| Disease Control Rate (DCR) at 85 mg BID | 25.0% | Advanced Solid Tumors |

| Reference(s) | [1] | [7] |

Table 4: Clinical Efficacy of this compound in Combination with Toripalimab (Anti-PD-1) in Phase Ib/II Trial (Recurrent/Metastatic Nasopharyngeal Carcinoma)

| Patient Group | Overall Response Rate (ORR) | Disease Control Rate (DCR) |

| All Patients (n=32) | 31.3% | 50% |

| ICI-naïve Patients (n=17) | 47.1% | 64.7% |

| Reference(s) | [8] | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These are representative protocols and may require optimization for specific experimental conditions.

SMAD Phosphorylation Assay (Western Blot)

This assay is used to determine the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation.

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HaCaT keratinocytes) to 70-80% confluency. Serum-starve the cells overnight. Pre-treat cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-SMAD2/3 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or total SMAD2/3).

In Vitro Treg Induction Assay

This assay assesses the ability of this compound to inhibit the differentiation of naive T cells into regulatory T cells.

Protocol:

-

Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).

-

Cell Culture and Differentiation: Culture the naive CD4+ T cells in the presence of anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation. Induce Treg differentiation by adding recombinant human TGF-β1 (e.g., 5 ng/mL) and IL-2 (e.g., 100 U/mL).

-

This compound Treatment: Add varying concentrations of this compound to the culture medium at the time of stimulation.

-

Flow Cytometry Analysis: After 3-5 days of culture, harvest the cells and stain for surface markers (e.g., CD4, CD25) and the intracellular transcription factor FoxP3. Analyze the percentage of CD4+CD25+FoxP3+ cells by flow cytometry.

Macrophage Polarization Assay

This assay evaluates the effect of this compound on the polarization of macrophages from an M2 to an M1 phenotype.

Protocol:

-

Monocyte Isolation and Macrophage Differentiation: Isolate CD14+ monocytes from human PBMCs and differentiate them into M0 macrophages by culturing with M-CSF for 5-7 days.

-

M2 Polarization and this compound Treatment: Polarize the M0 macrophages towards an M2 phenotype by treating with IL-4 and IL-13. Concurrently, treat the cells with different concentrations of this compound.

-

Analysis of Macrophage Phenotype:

-

Flow Cytometry: Analyze the expression of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.

-

ELISA/qRT-PCR: Measure the secretion or gene expression of M1 (e.g., TNF-α, IL-6, IL-12) and M2 (e.g., IL-10, Arg1) cytokines and markers.

-

In Vitro Angiogenesis (Tube Formation) Assay

This assay is used to determine the effect of this compound on the formation of capillary-like structures by endothelial cells.

Protocol:

-

Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the solidified matrix in the presence of various concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

Imaging and Analysis: Visualize the tube-like structures using a microscope. Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Experimental Workflow Diagrams

In Vitro Treg Induction and Analysis Workflow

Caption: Workflow for in vitro Treg induction and analysis.

Macrophage Polarization and Analysis Workflow

Caption: Workflow for macrophage polarization and analysis.

Conclusion

This compound is a promising immunomodulatory agent that targets the TGF-β signaling pathway to reverse immunosuppression within the tumor microenvironment. Its ability to inhibit Treg induction, repolarize macrophages to a pro-inflammatory state, and enhance CTL responses underscores its potential as a monotherapy and in combination with immune checkpoint inhibitors for the treatment of advanced solid tumors. The data presented in this technical guide provide a comprehensive overview of the scientific rationale and evidence supporting the continued development of this compound as a novel cancer immunotherapy.

References

- 1. In vitro generation of CD4+ CD25+ regulatory cells from murine naive T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Differentiation of Human CD4+FOXP3+ Induced Regulatory T Cells (iTregs) from Naïve CD4+ T Cells Using a TGF-β-containing Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ibidi.com [ibidi.com]

- 4. maizelslab.org [maizelslab.org]

- 5. promocell.com [promocell.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Comparative Analysis of Protocols to Induce Human CD4+Foxp3+ Regulatory T Cells by Combinations of IL-2, TGF-beta, Retinoic Acid, Rapamycin and Butyrate | PLOS One [journals.plos.org]

- 8. Protocol for in vitro isolation, induction, expansion, and determination of human natural regulatory T cells and induced regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GFH018 on Regulatory T Cell and M2 Macrophage Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GFH018 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI), a critical kinase in the TGF-β signaling pathway. This pathway is a key regulator of immune responses, and its dysregulation is a hallmark of various pathologies, including cancer. Notably, TGF-β signaling plays a pivotal role in the differentiation of immunosuppressive cell types such as regulatory T cells (Tregs) and M2-polarized macrophages within the tumor microenvironment. This technical guide provides an in-depth overview of the impact of this compound on Treg and M2 macrophage differentiation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is an orally bioavailable inhibitor of TGF-βRI (also known as ALK5). By targeting TGF-βRI, this compound effectively blocks the downstream signaling cascade initiated by TGF-β, thereby modulating various cellular processes, including immune cell differentiation and function. Preclinical studies have demonstrated its potential as an immunoregulatory agent, with the ability to inhibit the differentiation of immunosuppressive Tregs and repolarize M2 macrophages towards a pro-inflammatory M1 phenotype.

Mechanism of Action: Inhibition of TGF-β Signaling

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β Receptor II (TGF-βRII), which then recruits and phosphorylates TGF-βRI. This activation of TGF-βRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. These target genes are involved in a wide array of cellular responses, including the differentiation of naïve T cells into Tregs and the polarization of macrophages towards an M2 phenotype. This compound, by competitively binding to the ATP-binding site of the TGF-βRI kinase domain, prevents the phosphorylation of SMAD2/3, thereby inhibiting the entire downstream signaling cascade.